molecular formula C18H16ClN3O2S B3009821 N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 2034401-50-6

N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide

Cat. No.: B3009821
CAS No.: 2034401-50-6
M. Wt: 373.86
InChI Key: OYYUDENTURKDRM-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a bipyridinylmethyl group linked to a substituted benzene ring.

Properties

IUPAC Name

3-chloro-2-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-13-16(19)5-2-6-18(13)25(23,24)22-11-14-7-8-17(21-10-14)15-4-3-9-20-12-15/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYUDENTURKDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C18H16ClN3O2S and a molecular weight of 373.86 g/mol, is characterized by its unique structural features which contribute to its pharmacological properties.

Structure and Properties

The compound's structure includes a bipyridine moiety, which is known for enhancing biological activity through interactions with various biological targets. The presence of the chloro and methyl groups on the benzene ring further modifies its reactivity and solubility, potentially influencing its biological efficacy.

PropertyValue
Molecular FormulaC18H16ClN3O2S
Molecular Weight373.86 g/mol
IUPAC Name3-chloro-2-methyl-N-[(6-pyridin-3-yl)pyridin-3-yl)methyl]benzenesulfonamide
PurityTypically ≥ 95%

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including those structurally related to this compound. For instance, compounds with similar sulfonamide structures have demonstrated cytotoxic activity against various human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 μM .

In vitro assays have shown that these compounds can induce apoptosis in cancer cells. For example, specific analogs have been reported to increase caspase activity and alter mitochondrial membrane potential, leading to programmed cell death . The structure-activity relationship (SAR) studies suggest that modifications to the bipyridine moiety can significantly enhance anticancer activity.

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth.
  • Induction of Apoptosis : By activating apoptotic pathways, it leads to an increase in apoptotic cells in treated populations.
  • Metabolic Stability : Studies indicate that certain structural modifications can enhance metabolic stability in human liver microsomes, potentially leading to prolonged therapeutic effects .

Case Studies

Several case studies have explored the biological effects of sulfonamide derivatives:

  • Study on Anticancer Activity : A study evaluated various sulfonamide derivatives against HCT-116 and HeLa cell lines. The most active compound showed an IC50 value of approximately 36 μM against HCT-116 cells, indicating significant anticancer potential .
  • Apoptosis Induction : In another investigation, compounds similar to this compound were tested for their ability to induce apoptosis in MCF-7 cells. Results showed that these compounds significantly increased the number of apoptotic cells compared to controls .

Comparison with Similar Compounds

Table 1: Substituent Effects on Sulfonamide Derivatives

Compound Name (CAS) Substituents on Benzene Ring Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-Cl, 2-CH3 Not reported Hypothesized enhanced lipophilicity and steric hindrance
N-([2,3'-Bipyridin]-5'-yl)-5-Bromo-2-Methoxy (1451272-08-4) 5-Br, 2-OCH3 Not reported Bromine increases molecular weight; methoxy enhances solubility
N-([2,3'-Bipyridin]-5'-yl)-5-Chloro-2-Methoxy (1451272-09-5) 5-Cl, 2-OCH3 375.835 Chloro substitution improves metabolic stability; methoxy aids crystallinity
5-Bromo-2-Methoxy-N-(1-Methyl-1H-pyrazol-3-yl) (1179832-96-2) 5-Br, 2-OCH3, pyrazole linker Not reported Pyrazole group introduces heterocyclic diversity for kinase inhibition

Key Observations :

  • Methoxy vs. Methyl : Methoxy (OCH3) groups improve solubility via hydrogen bonding, whereas methyl (CH3) substituents increase lipophilicity, favoring membrane permeability .

Backbone Modifications: Bipyridinyl vs. Other Aromatic Systems

Table 2: Backbone Diversity in Sulfonamide Derivatives

Compound Name (CAS) Aromatic Backbone Functional Implications
Target Compound 2,3'-Bipyridinylmethyl Potential for dual coordination sites (N atoms)
3-Chloro-4-Methoxy-N-Pyridin-3-yl (878697-48-4) Single pyridine ring Simplified structure for SAR studies
N-Cyclohexyl-2-((1R,4R)-4-(3-Trifluoromethylphenylsulfonyl)cyclohexylamino)acetamide (1276670-54-2) Cyclohexyl/sulfonyl hybrid Enhanced conformational rigidity for receptor selectivity

Key Observations :

  • The bipyridinyl system in the target compound offers dual nitrogen coordination sites , making it a candidate for metal-binding applications or allosteric modulation in enzyme inhibitors.
  • Simpler pyridine backbones (e.g., 878697-48-4) reduce synthetic complexity but sacrifice multifunctionality .

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